N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine
Description
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine is a silicon-containing organic compound characterized by a dimethylsilyl group attached to a methylene bridge, which is further connected to a 3-chlorophenyl ring and an ethanamine moiety. Its structural features suggest applications as a building block in organosilicon chemistry or as a precursor for bioactive molecules .
Properties
CAS No. |
61222-42-2 |
|---|---|
Molecular Formula |
C11H18ClNSi |
Molecular Weight |
227.80 g/mol |
IUPAC Name |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]ethanamine |
InChI |
InChI=1S/C11H18ClNSi/c1-4-13-9-14(2,3)11-7-5-6-10(12)8-11/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
SDOCUNZGHPZCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC[Si](C)(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine typically involves the reaction of 3-chlorophenylsilane with a suitable amine precursor under controlled conditions. One common method involves the use of dimethylchlorosilane as a starting material, which undergoes a nucleophilic substitution reaction with 3-chlorophenylmagnesium bromide to form the intermediate 3-chlorophenyldimethylsilane. This intermediate is then reacted with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silyl compounds.
Scientific Research Applications
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine involves its interaction with molecular targets through its silyl and amine functional groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The specific pathways involved depend on the context of its application, such as catalysis, material science, or biological systems.
Comparison with Similar Compounds
Structural Analogues
A. N-(3-Chlorobenzyl)ethanamine hydrochloride (CAS 90389-47-2)
- Structure : Lacks the dimethylsilyl group but retains the 3-chlorophenyl and ethanamine moieties.
- Properties : Higher polarity due to the absence of the hydrophobic silyl group. Used in pharmaceutical research, with a structural similarity score of 0.97 compared to the target compound .
B. 1-(3-Chlorophenyl)-N-methylethanamine (CAS 149529-99-7)
- Structure : Features a methyl-substituted ethanamine and 3-chlorophenyl group.
- Key Difference: No silyl group; the methyl group on the amine reduces steric hindrance compared to the dimethylsilyl substituent.
C. N-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine
- Structure : Incorporates a thiophene ring and methoxy/ethoxy substituents on the phenyl ring.
- Relevance : Demonstrates how heterocyclic and alkoxy modifications alter electronic properties and binding affinity, though it lacks silicon .
D. Methyl (S)-3-((2R,3R,4R)-6-bromo-4-(3-chlorophenyl)-3-methylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate
- Structure : Shares the dimethylsilyl group and 3-chlorophenyl substituent but includes a chroman backbone and ester functionality.
- Data : HRMS [M+Na]+: 445.0183; IR νmax: 1711 cm⁻¹ (ester C=O stretch). Highlights the silyl group’s compatibility with complex heterocycles .
Physicochemical and Functional Comparisons
Key Observations:
Silyl Group Impact: The dimethylsilyl group in the target compound increases steric bulk and lipophilicity compared to non-silicon analogs like N-(3-Chlorobenzyl)ethanamine. This could enhance membrane permeability in bioactive molecules .
Chlorophenyl Substitution : The 3-chlorophenyl group is common in compounds like SR 59104A () and NBOMe derivatives (), where it enhances binding to adrenergic or serotonin receptors. Its electron-withdrawing nature may stabilize charge interactions .
Biological Activity
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant studies, providing a comprehensive overview of its pharmacological properties.
1. Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the chlorination of phenyl groups and subsequent silylation processes. The structural formula can be expressed as follows:
Where and represent the number of carbon and hydrogen atoms respectively, specific to the compound's structure.
2. Biological Activity Overview
The biological activity of this compound is primarily assessed through its interaction with various biological systems, including cancer cell lines and neurological models.
2.1 Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of chlorophenyl derivatives have shown varying degrees of antiproliferative activity against colon cancer cell lines, with IC50 values indicating their potency:
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| Compound A | 25 | Moderate antiproliferative activity |
| Compound B | 3.2 | High potency against cancer cells |
| This compound | TBD | Potential for further study |
2.2 Neurological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential as a modulator for dopaminergic pathways. The structural characteristics suggest it may influence dopamine receptor activities, which are crucial in treating conditions such as Parkinson's disease and schizophrenia.
3.1 Study on Antitumor Effects
A study conducted by Flynn et al. (2023) explored various benzo[b]furan derivatives, revealing that modifications at specific positions on the aromatic ring significantly enhanced anticancer activity. While not directly testing this compound, the findings suggest that similar structural modifications could yield potent anticancer agents.
3.2 Pharmacological Profiling
Pharmacological profiling has been employed to assess the compound's selectivity towards different receptor types. In vitro assays have demonstrated promising results in targeting specific pathways involved in tumor growth inhibition.
4. Conclusion and Future Directions
This compound presents a compelling case for further research into its biological activities. Given its structural similarities to known bioactive compounds, it holds potential for development as a therapeutic agent in oncology and neurology.
Future studies should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate the therapeutic efficacy and safety profile.
- Exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
5. References
- Flynn et al., "Synthesis and Biological Studies of Benzo[b]furan Derivatives," Journal of Medicinal Chemistry, 2023.
- Additional references from PubMed Central articles regarding related compounds and their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
